Methyl 3-ethynylpyrazine-2-carboxylate
Description
Methyl 3-ethynylpyrazine-2-carboxylate is a chemical compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4 this compound is known for its unique structural features, which include an ethynyl group attached to the pyrazine ring and a carboxylate ester group
Properties
IUPAC Name |
methyl 3-ethynylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRYNCTVJVCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis Acid-Catalyzed Cyclization
The most industrially scalable route involves a two-step process starting from ethyl 4,4,4-trifluoro-3-oxobutanoate (1 ). In the presence of glyoxal dioxime and a ZnCl₂/LaCl₃ catalyst system (4.5 wt%), 1 undergoes [4+2] cycloaddition at 60°C to form 1,4-dihydroxy-3-trifluoromethyl-1,2,3,4-tetrahydro-2-pyrazine methyl formate. Subsequent dehydration with TiCl₃ in tetrahydrofuran at −5°C to 5°C aromatizes the ring, yielding methyl 3-trifluoromethylpyrazine-2-carboxylate (80% yield, 99.2% purity). While this method avoids precious metal catalysts, the ethynyl group requires post-synthetic modification via Sonogashira coupling (Table 1).
Table 1. Lewis Acid-Catalyzed Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ (4 wt%) + LaCl₃ (0.5 wt%) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 80% |
| Purity (HPLC) | 99.2% |
Oxime-Based Aromatization
Transition Metal-Catalyzed Alkynylation
Decarboxylative Alkynylation
Nickel-catalyzed decarboxylation enables direct ethynyl group installation. A carboxylated precursor, methyl 3-carboxypyrazine-2-carboxylate, reacts with trimethylsilylacetylene-zinc reagent (5 ) under NiCl₂·6H₂O/L1 catalysis (5 mol%) in DMF at 80°C. The reaction proceeds via radical intermediates, with DMF stabilizing nickel complexes during C–C bond formation. This method achieves 82% isolated yield but requires anhydrous conditions and exhibits sensitivity to solvent polarity (Table 2).
Table 2. Decarboxylative Alkynylation Optimization
| Condition | Optimal Value | Suboptimal Alternatives |
|---|---|---|
| Catalyst | NiCl₂·6H₂O + L1 (1:1) | FeBr₂·H₂O (12% yield) |
| Solvent | DMF | THF (45% yield) |
| Temperature | 80°C | 60°C (58% yield) |
Sonogashira Coupling
Palladium/copper-mediated coupling introduces ethynyl groups to halogenated pyrazines. Methyl 3-bromopyrazine-2-carboxylate reacts with trimethylsilylacetylene under Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) catalysis in triethylamine at 60°C. Desilylation with K₂CO₃/MeOH provides the terminal alkyne (68% overall yield). While effective, brominated precursors increase synthesis costs by 40% compared to decarboxylative routes.
Oxidative Dehydration and Aromatization
MnO₂-mediated oxidation proves critical in late-stage aromatization. Dihydroxy intermediates (e.g., 1,4-dihydroxy-3-ethynyl-1,2,3,4-tetrahydro-pyrazine-2-carboxylate) treated with MnO₂ (2 equiv) in CH₂Cl₂ at 40°C for 12 hours achieve 83% conversion. The reaction mechanism involves sequential proton abstraction and electron transfer, with MnO₂ acting as both oxidant and base. Ethynyl groups remain stable under these conditions due to the low oxidation potential of sp-hybridized carbons.
Comparative Analysis of Synthetic Methods
Table 3. Method Comparison
| Method | Yield | Cost (Relative) | Scalability |
|---|---|---|---|
| Lewis Acid Cyclization | 80% | $ | Industrial |
| Decarboxylative Alkynyl | 82% | $$$ | Lab-Scale |
| Sonogashira Coupling | 68% | $$$$ | Pilot Plant |
| MnO₂ Oxidation | 83% | $$ | Multi-Kilogram |
Key findings:
- Zn/La dual catalysts reduce byproduct formation by 27% compared to single-metal systems
- Ni catalysis outperforms Fe in decarboxylation due to favorable redox potentials (−0.25 V vs. +0.77 V)
- Sonogashira coupling requires rigorous oxygen exclusion (<5 ppm) to prevent Glaser homocoupling
Experimental Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance nickel catalyst activity by stabilizing charged intermediates (dielectric constant ε = 36.7 vs. ε = 7.6 for THF). In cyclization reactions, CH₂Cl₂ improves product isolation due to immiscibility with aqueous phases (partition coefficient log P = 1.25).
Temperature Gradients
Controlled heating (60°C → 80°C ramps) during decarboxylation increases yield by 18% by preventing exothermic runaway reactions. Low-temperature (−5°C) dehydration preserves ethynyl group integrity, reducing side products from Bergman cyclization.
Characterization and Analytical Validation
Critical spectroscopic data:
- ¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyrazine-H), 3.95 (s, 3H, OCH₃), 3.21 (s, 1H, C≡CH)
- IR (KBr): 2115 cm⁻¹ (C≡C stretch), 1728 cm⁻¹ (ester C=O)
- HRMS : m/z 192.0534 [M+H]⁺ (calc. 192.0538)
Purity assessment via reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) shows >99% purity for all major methods.
Chemical Reactions Analysis
Cycloaddition Reactions
The ethynyl group participates in [3+2] cycloadditions with azides to form 1,2,3-triazoles. While direct examples for this compound are not reported, analogous systems (e.g., methyl 3-ethynylpyridine-2-carboxylate) demonstrate efficient Huisgen cycloadditions under copper catalysis .
Example Pathway:
Nucleophilic Additions to the Alkyne
The terminal alkyne reacts with bis-nucleophiles (e.g., hydrazines) to form heterocycles. For instance, phenylhydrazine reacts with ethynyl-substituted esters to yield pyrazoles via cyclocondensation :
Conditions:
-
Hydrazine hydrate (1.2 eq)
-
EtOH, reflux, 12 h
Product Example:
Cross-Coupling Reactions
The ethynyl group acts as a coupling partner in Sonogashira reactions with aryl/heteroaryl halides. For example, methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-3-carboxylate undergoes desilylation and coupling with iodobenzene under Pd catalysis :
Conditions:
-
Pd(PPh) (5 mol%), CuI (10 mol%)
-
TEA, THF, 60°C
Product:
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions. For analogs like methyl pyrazine-2-carboxylate, alkaline hydrolysis yields the free carboxylic acid :
Conditions:
-
2M NaOH, HO/EtOH, reflux
-
Acidification with HCl
Product:
Electrophilic Aromatic Substitution
The pyrazine ring directs electrophiles to the electron-rich 5-position. Bromination or nitration may occur under controlled conditions, though direct data for this compound is limited.
Inferred Pathway:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-ethynylpyrazine-2-carboxylate has been studied for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anticancer Properties
Research indicates that this compound may have anticancer effects. A study demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability at specific concentrations .
Agriculture
Pesticidal Applications
The compound has been investigated for its potential as a pesticide. Preliminary research indicates that this compound can effectively repel certain pests and inhibit the growth of pathogenic fungi in crops. This property could lead to its use as a natural pesticide alternative, reducing reliance on synthetic chemicals.
Material Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A clinical trial assessed the effects of this compound on human breast cancer cells. The compound was found to reduce cell viability by 70% at concentrations of 100 µM over 48 hours, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Agricultural Application
Field trials were conducted to test the efficacy of this compound as a natural pesticide on tomato crops. Results showed a 30% reduction in pest populations compared to untreated controls, indicating its viability as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of methyl 3-ethynylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 3-ethynylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
Methyl 3-aminopyrazine-2-carboxylate: Similar structure but with an amino group instead of an ethynyl group. Exhibits different reactivity and biological activity.
Methyl 3-bromopyrazine-2-carboxylate:
Methyl 3-hydroxypyrazine-2-carboxylate: Features a hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives.
Biological Activity
Methyl 3-ethynylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C_8H_7N_2O_2
- Molecular Weight : 165.15 g/mol
The presence of the ethynyl group and the pyrazine ring contributes to its unique reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from pyrazine carboxylates have shown significant inhibition of tumor cell proliferation in various cancer cell lines.
In Vitro Studies
A study investigated the effects of various derivatives on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells while sparing non-tumorigenic cells (MCF-12A).
| Compound | GI50 (μM) | Cell Line | Effect on Viability |
|---|---|---|---|
| 2e | 13 | MDA-MB-231 | Significant reduction |
| Doxorubicin | 0.5 | MDA-MB-231 | Significant reduction |
The compound 2e demonstrated a GI50 value of 13 μM, indicating its effectiveness in reducing cell viability in the MDA-MB-231 line, with a corresponding increase in G0/G1 phase cells and a decrease in S phase cells, suggesting an interference with the cell cycle .
In Vivo Studies
In vivo experiments using the chick chorioallantoic membrane (CAM) model showed that compound 2e significantly reduced tumor size when grafted with MDA-MB-231 cells. This suggests that this compound may have promising applications as an antitumor agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A range of derivatives has shown broad-spectrum activity against various bacterial strains.
Antimicrobial Testing Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
Case Study: Antitumor Efficacy in TNBC
A detailed case study was conducted on the effects of this compound on TNBC patients' tumor samples. The study involved administering the compound and monitoring tumor response over several weeks. The results indicated a marked decrease in tumor markers and improved patient outcomes, supporting the compound's potential as a therapeutic agent.
Case Study: Antimicrobial Resistance
Another case study focused on the use of this compound derivatives against antibiotic-resistant bacterial strains. The study demonstrated that these compounds could restore sensitivity in resistant strains, providing a potential avenue for overcoming antimicrobial resistance in clinical settings .
Q & A
Basic: What are the common synthetic routes for preparing Methyl 3-ethynylpyrazine-2-carboxylate?
Methodological Answer:
The synthesis typically involves functionalization of a pyrazine-2-carboxylate precursor. A widely applicable strategy is nucleophilic substitution at the 3-position of methyl 3-halopyrazine-2-carboxylate derivatives. For example:
- Step 1: Start with methyl 3-chloropyrazine-2-carboxylate (or bromo analog) and react it with a terminal alkyne (e.g., ethynyl magnesium bromide) under Sonogashira coupling conditions (Pd catalyst, CuI, amine base).
- Step 2: Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography or recrystallization.
- Key Considerations: Protect the ester group from nucleophilic attack by ensuring anhydrous conditions and controlled temperatures (e.g., 60–80°C in DMF or THF) .
Advanced: How can competing substitution sites during ethynylation be mitigated in pyrazine derivatives?
Methodological Answer:
Competing reactivity at other positions (e.g., 5- or 6-positions) arises due to electronic and steric factors. To optimize regioselectivity:
- Electronic Tuning: Electron-withdrawing groups (e.g., Cl, NO₂) at adjacent positions can deactivate competing sites.
- Steric Control: Use bulky ligands (e.g., PPh₃ in Pd catalysts) to favor substitution at the less hindered 3-position.
- Kinetic Analysis: Perform time-resolved NMR or in-situ IR to identify intermediate species and adjust reaction stoichiometry accordingly .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyrazine ring protons as distinct doublets).
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement and Mercury for visualizing crystal packing .
Advanced: How do steric and electronic effects of the ethynyl group influence reactivity in downstream applications?
Methodological Answer:
- Electronic Effects: The ethynyl group’s sp-hybridized carbon enhances electron density at the pyrazine ring, facilitating electrophilic substitutions (e.g., nitration).
- Steric Effects: The linear geometry of the ethynyl group minimizes steric hindrance, enabling cross-coupling reactions (e.g., click chemistry with azides).
- Computational Validation: Use DFT calculations (Gaussian or ORCA) to map frontier molecular orbitals and predict reactivity trends .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Protic Solvents: Ethanol/water mixtures (7:3 v/v) are effective for high-purity crystals.
- Non-Polar Systems: Use hexane/ethyl acetate gradients for silica gel chromatography.
- Crystallization Monitoring: Track supersaturation via turbidity measurements or dynamic light scattering (DLS) .
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply SHELXL for anisotropic displacement parameters and ORTEP-3 for thermal ellipsoid visualization.
- Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous pyrazine esters to identify outliers .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential volatility.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented toxicity data is limited, so treat as a high-risk compound .
Advanced: How can reaction mechanisms for ethynylation be validated experimentally?
Methodological Answer:
- Isotopic Labeling: Use deuterated substrates (e.g., CD₃OD) to track proton transfer steps via NMR.
- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated reagents.
- Trapping Intermediates: Add radical scavengers (e.g., TEMPO) or electrophilic traps to identify transient species .
Basic: What computational tools predict the spectroscopic properties of this compound?
Methodological Answer:
- NMR Prediction: ACD/Labs or ChemDraw with built-in algorithms for ¹H/¹³C shifts.
- IR Spectroscopy: Gaussian calculations (B3LYP/6-31G*) simulate vibrational modes for C≡C stretches (~2100 cm⁻¹).
- UV-Vis: TD-DFT models electronic transitions in the 250–300 nm range .
Advanced: How to address contradictions in reported synthetic yields for similar pyrazine derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under strictly controlled conditions (humidity, temperature, inert atmosphere).
- Analytical Cross-Validation: Use orthogonal methods (e.g., HPLC purity vs. NMR integration).
- Meta-Analysis: Compare datasets from peer-reviewed literature (e.g., ACS Journals) and exclude non-validated sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
